Tebanicline hydrochloride
Overview
Description
Tebanicline hydrochloride, also known as Ebanicline hydrochloride or ABT-594 hydrochloride, is a modulator of the neuronal nicotinic acetylcholine receptor (nAChR) with potent analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM . It is a less toxic analog of epibatidine, which is a potent poison dart frog-derived compound .
Molecular Structure Analysis
The molecular formula of Tebanicline hydrochloride is C9H11ClN2O . The molecular weight is 198.65 (free base basis) . The InChI is 1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 .
Chemical Reactions Analysis
Tebanicline hydrochloride is a nAChR modulator with potent, orally effective analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs .
Physical And Chemical Properties Analysis
Tebanicline hydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .
Scientific Research Applications
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic (non-opioid) analgesic drug . It was developed by Abbott as a less toxic analog of the potent poison dart frog-derived compound epibatidine . Epibatidine is about 200 times stronger than morphine as an analgesic, but it produces extremely dangerous toxic side effects .
Tebanicline hydrochloride showed potent analgesic activity against neuropathic pain in both animal and human trials, but with far less toxicity than its parent compound . It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
Tebanicline hydrochloride, also known as ABT-594, is a synthetic nicotinic analgesic drug . It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine . Here are some potential applications of Tebanicline hydrochloride:
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Pain Management
- Tebanicline has shown potent analgesic activity against neuropathic pain in both animal and human trials . It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
- The drug is administered orally and its analgesic effects are due to its action on the central nervous system .
- The results from these trials have shown that Tebanicline can effectively manage pain with far less toxicity than its parent compound, epibatidine .
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Research Tool
- Tebanicline can be used as a research tool to study the role of nicotinic acetylcholine receptors in the nervous system .
- The drug can be used in experimental procedures to selectively activate the α3β4 and the α4β2 subtypes of nicotinic acetylcholine receptors .
- The outcomes of these studies can provide valuable insights into the functioning of these receptors and their role in various physiological processes .
properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tebanicline hydrochloride | |
CAS RN |
203564-54-9 | |
Record name | Tebanicline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEBANICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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